molecular formula C10H15NO B576233 N-(3-Methoxypropyl)aniline CAS No. 174197-43-4

N-(3-Methoxypropyl)aniline

Cat. No.: B576233
CAS No.: 174197-43-4
M. Wt: 165.236
InChI Key: XNZUXQQESDLANR-UHFFFAOYSA-N
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Description

Its structure consists of an aniline group (-C₆H₅NH₂) modified by a 3-methoxypropyl substituent (-CH₂CH₂CH₂-OCH₃). This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals, due to its balanced lipophilicity and reactivity .

Properties

CAS No.

174197-43-4

Molecular Formula

C10H15NO

Molecular Weight

165.236

IUPAC Name

N-(3-methoxypropyl)aniline

InChI

InChI=1S/C10H15NO/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

XNZUXQQESDLANR-UHFFFAOYSA-N

SMILES

COCCCNC1=CC=CC=C1

Synonyms

Benzenamine, N-(3-methoxypropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Silylated Aniline Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
N-[3-(Trimethoxysilyl)propyl]aniline C₁₂H₂₁NO₃Si 255.39 g/mol Trimethoxysilylpropyl Silane coupling agent
N-[3-(Triethoxysilyl)propyl]aniline C₁₅H₂₇NO₃Si 297.47 g/mol Triethoxysilylpropyl Surface modification

Key Differences :

  • Substituent Chemistry: The silicon-containing groups in these derivatives enable covalent bonding with inorganic surfaces (e.g., glass or metals), making them critical in materials science. In contrast, the methoxypropyl group in N-(3-Methoxypropyl)aniline lacks silane reactivity, limiting its use to organic synthesis .
  • Hydrolysis Sensitivity : Trimethoxysilyl groups hydrolyze faster than triethoxysilyl groups due to shorter alkoxy chains, affecting their stability in aqueous environments .

Agrochemical Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
Methoprotryne C₁₁H₂₁N₅OS 283.39 g/mol Methoxypropyl, Triazine Herbicide
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine C₁₅H₂₃Cl₂NO₂ 328.26 g/mol* Dichlorophenoxy, Methoxypropyl Agrochemical intermediate

Key Differences :

  • Structural Complexity: Methoprotryne incorporates a triazine ring, enabling inhibition of plant photosynthesis, while the methoxypropyl group in this compound lacks such bioactivity. However, the methoxypropyl moiety may enhance solubility in non-polar matrices .
  • Chlorinated Groups: The dichlorophenoxy group in Catalog ID 2045764 () increases herbicidal potency compared to the non-halogenated methoxypropyl derivative .

Pharmaceutical Intermediates

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
2-Amino-N-(3-methoxypropyl)benzamide C₁₁H₁₆N₂O₂ 208.26 g/mol Benzamide, Methoxypropyl Drug intermediate
N-(3-{[1-(2,5-dimethylthiazol-4-yl)ethyl]amino}propyl)-N-methylaniline C₁₇H₂₅N₃S 303.47 g/mol Thiazole, Methoxypropyl Anticandidate research

Key Differences :

  • The methoxypropyl group in this compound may instead modulate membrane permeability .
  • Heterocyclic Influence : The thiazole ring in ’s compound confers heteroaromaticity, which is absent in this compound but critical for bioactivity in certain therapeutic contexts .

Alkoxy-Modified Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
N-(3-isoButoxy-2-(pyrrolidin-1-yl)propyl)aniline C₁₆H₂₆N₂O 262.39 g/mol* Isobutoxy, Pyrrolidine Pharmacological research
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine C₁₆H₂₇NO₂ 265.39 g/mol* Isopropylphenoxy, Methoxypropyl Agrochemical development

Key Differences :

  • Phenoxy Groups: The isopropylphenoxy moiety in Catalog ID 2045767 () enhances affinity for plant hormone receptors, a trait absent in this compound .

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